2-Methoxyphenylacetone (CAS 5211-62-1) is a critical ortho-substituted aryl ketone utilized extensively as a precursor in pharmaceutical and fine chemical synthesis . Characterized by its methoxy group at the 2-position, it offers distinct electronic and steric properties compared to unsubstituted phenylacetone[1]. With a boiling point of 128–131 °C at 11 mmHg, it presents manageable thermal behavior for vacuum distillation and downstream processing . Its primary procurement value lies in its high reactivity in reductive amination and asymmetric reduction workflows, where the ortho-methoxy moiety directs stereoselectivity and enhances intermediate stability without overly hindering catalytic sites [1].
Substituting 2-methoxyphenylacetone with unsubstituted phenylacetone or para-substituted analogs fundamentally alters both regulatory compliance and chemical reactivity. Unsubstituted phenylacetone lacks the electron-donating ortho-methoxy group, which is crucial for stabilizing specific transition states during electrophilic aromatic substitutions and asymmetric reductions [1]. Furthermore, shifting to more sterically encumbered biaryl ketones or multi-substituted derivatives (e.g., 3-amino-4-methoxyphenylacetone) routinely leads to significant yield drops in hydrolytic and catalytic steps due to steric hindrance or competing electronic effects[2]. Consequently, generic substitution introduces unacceptable variability in enantiomeric excess (ee) and overall throughput, necessitating the procurement of the exact ortho-methoxy compound for validated synthetic routes [1].
In standardized hydrolytic conversions from 2,2-dimethoxypropane intermediates, 2-methoxyphenylacetone demonstrates superior processability compared to both unsubstituted and multi-substituted analogs. Under identical mild hydrolysis conditions (50 °C for 60 minutes), the formation of 2-methoxyphenylacetone achieved a 91% isolated yield [1]. In direct contrast, the unsubstituted phenylacetone baseline yielded only 83%, and the more complex 3-amino-4-methoxyphenylacetone yielded between 78% and 84% [1]. This quantitative advantage in intermediate conversion directly translates to reduced raw material waste and streamlined purification in scaled-up manufacturing.
| Evidence Dimension | Isolated yield from dimethoxypropane hydrolysis |
| Target Compound Data | 91% yield |
| Comparator Or Baseline | Phenylacetone (83% yield) |
| Quantified Difference | 8% absolute increase in yield |
| Conditions | Acidic hydrolysis at 50 °C for 60 minutes |
Higher conversion efficiency in precursor steps minimizes purification bottlenecks and lowers overall material costs for industrial-scale synthetic pipelines.
The ortho-methoxy substitution profile of 2-methoxyphenylacetone provides an optimal balance of electronic activation and steric accessibility for asymmetric catalysis. When subjected to rhodium-pybox catalyzed hydrosilylation, 2-methoxyphenylacetone successfully undergoes reduction with an 82% enantiomeric excess (ee) [1]. Conversely, closely related but more sterically hindered biaryl ketones (such as complex perylenequinone precursors) exhibit a complete absence of hydrosilylation under the exact same catalytic conditions [1]. This highlights the specific structural suitability of 2-methoxyphenylacetone for generating high-purity chiral alcohols.
| Evidence Dimension | Enantiomeric excess (ee) in catalytic hydrosilylation |
| Target Compound Data | 82% ee |
| Comparator Or Baseline | Hindered biaryl model ketones (0% ee / no reaction) |
| Quantified Difference | 82% absolute increase in ee |
| Conditions | Rhodium-pybox catalyst system |
Validates the compound as a highly effective substrate for chiral synthesis, ensuring buyers can reliably achieve high enantiomeric purity in downstream pharmaceutical intermediates.
2-Methoxyphenylacetone exhibits excellent compatibility with cost-effective, non-noble metal catalytic systems for primary amine synthesis. In reductive amination using a Co@CoO catalyst with ammonia and hydrogen, 2-methoxyphenylacetone and related methoxy-substituted aryl ketones achieved >94% yield of the corresponding primary amines [1]. This performance matches or exceeds the yields typically requiring expensive noble-metal catalysts (like Ru or Pd) or highly elevated temperatures for less reactive aliphatic ketones [1]. The compound's specific electronic profile facilitates efficient imine formation and subsequent reduction without requiring extreme overpressures.
| Evidence Dimension | Primary amine yield via non-noble metal catalysis |
| Target Compound Data | >94% yield |
| Comparator Or Baseline | Noble-metal catalyzed baselines (comparable yields but at higher catalyst cost) |
| Quantified Difference | Equivalent yield at significantly reduced catalyst cost |
| Conditions | Co@CoO catalyst, NH3/H2 atmosphere |
Allows manufacturers to transition away from expensive noble-metal catalysts without sacrificing yield, drastically improving the unit economics of amine production.
Directly leveraging its 82% ee in rhodium-catalyzed hydrosilylation [1], this compound is the precise starting material required for synthesizing enantiopure 1-(2-methoxyphenyl)-2-propanol derivatives used in advanced pharmaceutical libraries.
Utilizing its >94% yield compatibility with Co@CoO non-noble metal catalysts [2], 2-methoxyphenylacetone is highly suited for the bulk commercial production of ortho-methoxy substituted primary amines, avoiding the cost overhead of palladium or ruthenium catalysts.
Because it can be generated in 91% yield from dimethoxy acetals—outperforming the 83% yield of unsubstituted phenylacetone [3]—it is the preferred building block for complex synthetic workflows where early-stage mass recovery is critical to the overall process margin.
Irritant